![molecular formula C21H19N3O2S B12558466 2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one CAS No. 143605-12-3](/img/structure/B12558466.png)
2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one is a complex organic compound that features a benzothiazole ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one typically involves the condensation of 6-methyl-1,3-benzothiazol-2-amine with a naphthalene derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as L-proline, and may involve solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazinylidene group, converting it into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the naphthalene ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins. The benzothiazole ring is known for its ability to interact with biological targets, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler analog with similar biological activities.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as an antimicrobial agent.
4-Hydroxycoumarin derivatives: Share similar synthetic pathways and biological activities.
Uniqueness
2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one is unique due to its combined structural features of benzothiazole and naphthalene, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
143605-12-3 |
|---|---|
Molecular Formula |
C21H19N3O2S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]-4-propan-2-yloxynaphthalen-1-ol |
InChI |
InChI=1S/C21H19N3O2S/c1-12(2)26-18-11-17(20(25)15-7-5-4-6-14(15)18)23-24-21-22-16-9-8-13(3)10-19(16)27-21/h4-12,25H,1-3H3 |
InChI Key |
ZCOXMAWBLMEECV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N=NC3=C(C4=CC=CC=C4C(=C3)OC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


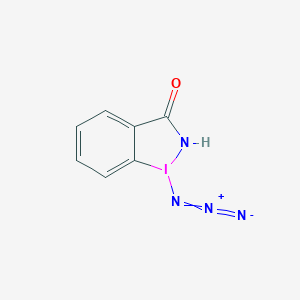
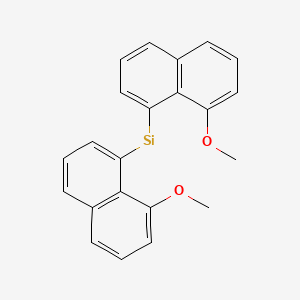
![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)
![1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene](/img/structure/B12558413.png)
![5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol](/img/structure/B12558427.png)
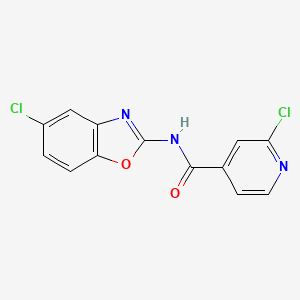
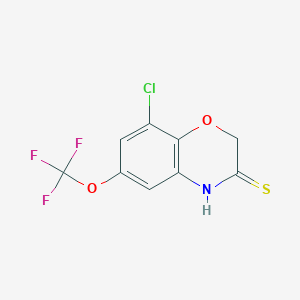
![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)
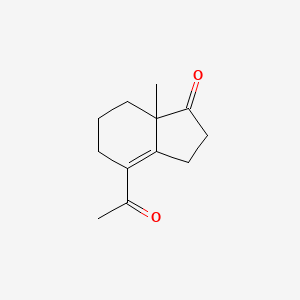
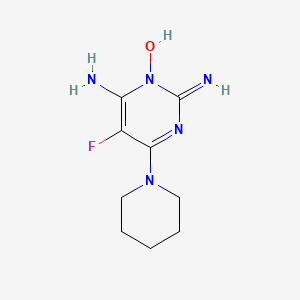
![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)
![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)
![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
